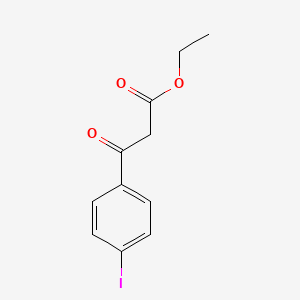
Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a compound that is structurally related to various ethyl 3-oxopropanoate derivatives, which have been synthesized and studied for their chemical properties and potential applications in different fields of chemistry and biochemistry. These compounds typically feature a 3-oxopropanoate moiety attached to an aromatic ring that can be substituted with different functional groups, such as iodine, fluorine, or methylenedioxy groups.
Synthesis Analysis
The synthesis of related compounds involves multistep procedures starting from commercially available precursors. For instance, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was achieved by protecting the amino and hydroxyl groups of l-DOPA, followed by iodination using CF3CO2Ag/I2 . Another synthesis approach for ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates involved the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, which regioselectively targeted the ester group .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), two-dimensional NMR spectroscopy (COSY, HSQC), electrospray ionization mass spectrometry (ESI-MS), and high-resolution mass spectrometry (HRMS) are employed to ascertain the structure of the synthesized compounds . Additionally, single crystal X-ray diffraction has been used to determine the structure of isomers, such as the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, revealing a three-dimensional supramolecular network .
Chemical Reactions Analysis
The chemical reactivity of ethyl 3-oxopropanoate derivatives includes 1,3-dipolar cycloadditions, as seen with ethyl 2-diazo-3,3,3-trifluoropropanoate reacting with alkynes to form CF3-substituted pyrazoles . These reactions exhibit excellent regioselectivities and can undergo further transformations such as [1,5] sigmatropic rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized through various analytical methods. For example, a rapid and selective reverse-phase high-performance liquid chromatography (RP-HPLC) bioanalytical method has been developed for the quantitative measurement of ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, including its physicochemical characterization and in vitro metabolite profiling . The stability of these molecules under different conditions, such as in human plasma, has also been investigated, showing good stability profiles .
Aplicaciones Científicas De Investigación
1. Enantioselective Reduction by Fungi
Ethyl 3-aryl-3-oxopropanoates, a category including Ethyl 3-(4-iodophenyl)-3-oxopropanoate, have been subject to enantioselective reduction by the fungus Rhizopus arrhizus and other Rhizopus species. This process converts them into their corresponding (S)-alcohols, showcasing a potential application in chiral synthesis and pharmaceuticals (Salvi & Chattopadhyay, 2006).
2. Bioanalytical Method Development
A bioanalytical method for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, structurally related to Ethyl 3-(4-iodophenyl)-3-oxopropanoate, has been developed. This work is significant in drug development, particularly for compounds with acetylcholinesterase inhibition properties, highlighting its application in pharmacokinetics and drug analysis (Nemani, Shard, & Sengupta, 2018).
3. Synthesis of Fungicides and Bactericides
Ethyl 3-(4'-methylphenyl)-3-oxopropanoate, a compound similar to Ethyl 3-(4-iodophenyl)-3-oxopropanoate, has been used in the synthesis of fungicides and bactericides. This application extends to agricultural and microbiological research, demonstrating the compound's utility in creating new antifungal and antibacterial agents (Ahluwalia, Dutta, & Sharma, 1986).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with gag-pol polyprotein .
Mode of Action
It’s worth noting that the compound’s structure contains a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . These structures are known to display a wide array of biological activity .
Biochemical Pathways
Related compounds have been shown to influence pathways involving reactive oxygen species (ros) and superoxide dismutase (sod) activity .
Result of Action
Related compounds have been shown to have antiproliferative effects .
Action Environment
Storage temperature is known to be an important factor for similar compounds .
Safety and Hazards
Direcciones Futuras
Isoindoline-1,3-dione derivatives, which are structurally related to “Ethyl 3-(4-iodophenyl)-3-oxopropanoate”, have been the focus of much research due to their wide array of bioactive properties . Future research could explore the synthesis, properties, and potential applications of “Ethyl 3-(4-iodophenyl)-3-oxopropanoate” and related compounds.
Propiedades
IUPAC Name |
ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUIJYPQHAHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393971 | |
| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
CAS RN |
63131-30-6 | |
| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)


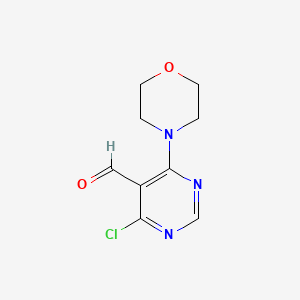
![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)
![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)
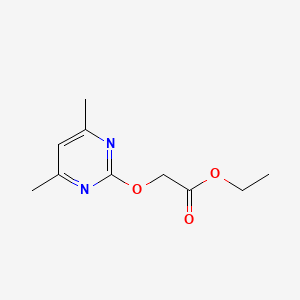
![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)

![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)
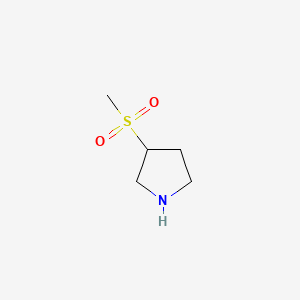
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)
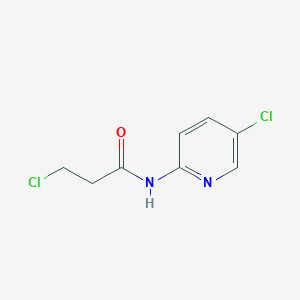
![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)